Ionization Energy of Pyridine-2-carbonitrile 1-oxide Compared to Parent Heterocycles
The gas-phase vertical ionization energy (IE) of pyridine-2-carbonitrile 1-oxide was determined to be 8.96 ± 0.02 eV by photoelectron spectroscopy [1]. This value reflects the energy required to remove an electron from the highest occupied molecular orbital (HOMO). For context, the IE of the parent pyridine N-oxide is reported as 8.38 eV [2]. The higher IE of the 2-carbonitrile derivative indicates a stabilization of the HOMO by 0.58 eV, attributable to the electron-withdrawing inductive effect of the nitrile group. This quantitative difference in electronic structure directly influences the compound's reactivity, particularly its susceptibility to oxidation and its performance as a ligand in charge-transfer complexes.
| Evidence Dimension | Ionization Energy (IE, eV) |
|---|---|
| Target Compound Data | 8.96 ± 0.02 eV |
| Comparator Or Baseline | Pyridine N-oxide: 8.38 eV |
| Quantified Difference | Δ = +0.58 eV |
| Conditions | Gas phase, photoelectron spectroscopy (vertical value) |
Why This Matters
This 0.58 eV increase in ionization energy provides a quantifiable measure of the compound's altered electronic properties, enabling predictive modeling of its reactivity in redox and charge-transfer processes, which is crucial for selecting the appropriate synthon for a given transformation.
- [1] Maier, J.P. & Muller, J.-F. Ionisation energies of pyridine N-oxides determined by photoelectron spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 1974, 70, 1991. View Source
- [2] Maier, J.P. & Muller, J.-F. Ionisation energies of pyridine N-oxides determined by photoelectron spectroscopy. Journal of the Chemical Society, Faraday Transactions 2, 1974, 70, 1991. View Source
